4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Description
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a bicyclic heterocyclic compound featuring a pyrrole ring fused to a pyridine moiety. The chloro substituent at position 4 and the carbonitrile group at position 3 contribute to its unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry. Its structural framework is frequently exploited in the design of multitarget ligands, particularly for central nervous system (CNS) disorders, due to its affinity for serotonin receptors (e.g., 5-HT6R) and enzyme inhibitors (e.g., MAO-B) .
Properties
IUPAC Name |
4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-7-5(3-10)4-12-6(7)1-2-11-8/h1-2,4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGJRCQVVJPQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856872 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-90-5 | |
| Record name | 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, forming a variety of substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile serves as a building block for synthesizing more complex heterocyclic compounds. Its structural framework allows for various substitution reactions, enabling chemists to create derivatives with tailored properties for specific applications .
Research indicates that this compound exhibits bioactive properties , making it a candidate for drug discovery. It has been studied for its potential as an anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, derivatives of this compound have shown significant inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range .
Medicinal Chemistry
In medicinal chemistry, 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is explored for its therapeutic properties . Its derivatives have been evaluated for various biological activities, including:
- Anticancer Activity: Compounds derived from this structure have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in vitro.
- Antimicrobial Properties: Some studies suggest that derivatives may possess antimicrobial activity against a range of pathogens.
- Neuroprotective Effects: Investigations into the neuroprotective potential of pyrrolo[3,2-c]pyridine derivatives indicate possible applications in treating neurodegenerative diseases .
Case Study 1: FGFR Inhibition
A study focused on the design and synthesis of pyrrolo[2,3-b]pyridine derivatives highlighted the efficacy of certain compounds against FGFRs. Among these, a derivative of 4-Chloro-1H-pyrrolo[3,2-c]pyridine demonstrated potent inhibition of breast cancer cell lines (4T1), showcasing its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various pyrrolo derivatives, including those based on 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolopyridine derivatives, focusing on synthesis, physicochemical properties, and biological activity.
2.1. Structural and Functional Group Variations
Key structural analogs differ in substituent positions, ring fusion sites, or functional groups:
Biological Activity
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS Number: 1260381-90-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is C₈H₄ClN₃, with a molecular weight of 177.590 g/mol. Key physical properties include:
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 429.9 ± 40.0 °C at 760 mmHg
- Flash Point : 213.8 ± 27.3 °C
Biological Activity Overview
The biological activities of pyrrolo[3,2-c]pyridine derivatives, including 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, have been documented in various studies highlighting their potential as therapeutic agents.
1. Anticancer Activity
Recent research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study : In vitro assays showed that specific derivatives were effective against human cancer cell lines such as HeLa and MCF-7, with IC₅₀ values indicating promising potency compared to standard chemotherapeutics .
2. Analgesic and Sedative Effects
The analgesic and sedative properties of pyrrolo[3,2-c]pyridine derivatives have been explored in animal models. In particular, compounds derived from this scaffold have shown efficacy in reducing pain responses in the "writhing" test and enhancing sedation in mice .
Table 1: Analgesic Activity Comparison
| Compound | Test Used | Result | Comparison |
|---|---|---|---|
| Compound A | Writhing Test | More effective than Aspirin | Statistically significant |
| Compound B | Hot Plate Test | Similar to Morphine | Statistically significant |
3. Antimicrobial Properties
Another area where 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile shows promise is in antimicrobial activity. Research suggests that it has inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 10 | 2 |
| Escherichia coli | 15 | 2 |
The mechanisms underlying the biological activities of 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile are multifaceted:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : The analgesic effects may be mediated through interactions with opioid receptors or other neurotransmitter systems.
- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes or inhibit protein synthesis has been proposed as a potential mechanism for its antimicrobial activity.
Q & A
Q. What are the common synthetic routes for 4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile?
- Methodological Answer : The compound is synthesized via multistep routes involving halogenation and cyclization. A key approach uses 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as an intermediate. Sodium hydride (NaH) in DMF facilitates deprotonation, followed by reaction with 2-(trimethylsilyl)ethoxymethyl (SEM) chloride for nitrogen protection . Another method employs ring-closing metathesis with Grubbs second-generation catalyst (microwave-assisted) to form the pyrrolo-pyridine core, followed by oxidative chlorination using POCl₃ or SOCl₂ . Table 1 : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotonation | NaH, DMF, 0°C → RT | 85-90% | |
| SEM Protection | SEM-Cl, 0°C → 6 h RT | 72% | |
| Ring-Closing Metathesis | Grubbs catalyst, CH₂Cl₂, microwave | 55-60% |
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR, IR, and HRMS . Key spectral features include:
- IR : CN stretch (~2200 cm⁻¹) and NH/aromatic C-H stretches (3000-3400 cm⁻¹) .
- ¹H NMR : Distinct signals for pyrrole protons (δ 6.8-7.4 ppm) and aromatic substituents (e.g., δ 7.2-8.1 ppm for chlorophenyl groups) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ = 153.02 for C₇H₅ClN₂) .
Advanced Research Questions
Q. What strategies are used to modify the core structure for structure-activity relationship (SAR) studies?
- Methodological Answer : SAR exploration involves:
- Substitution at the 1H-pyrrole nitrogen : Alkylation or arylation (e.g., 1-(4-methoxyphenyl) derivatives) to modulate solubility and receptor binding .
- Functionalization of the pyridine ring : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances electrophilicity for nucleophilic substitution .
- Heterocycle fusion : Adding pyrano or pyrimidine rings (e.g., pyrano[3,2-c]pyridine derivatives) to improve pharmacokinetic properties .
Q. How are cytotoxic effects of this compound evaluated in vitro?
- Methodological Answer : Cytotoxicity is assessed using:
- MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining .
- Table 2 : Representative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism Studied | Reference |
|---|---|---|---|
| HeLa | 12.4 | Caspase-3/7 activation | |
| MCF-7 | 18.9 | Mitochondrial membrane depolarization |
Q. What challenges arise when handling intermediates during synthesis?
- Methodological Answer : Key challenges include:
- Moisture-sensitive reagents : NaH and SEM-Cl require anhydrous conditions and inert atmospheres .
- Reactive chlorinated intermediates : Use cold trapping (e.g., ice baths) during POCl₃-mediated chlorination to avoid exothermic side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating polar byproducts .
Data Contradictions & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
